molecular formula C8H7F3N2O B4171896 3,3,3-trifluoro-N-2-pyridinylpropanamide

3,3,3-trifluoro-N-2-pyridinylpropanamide

Cat. No.: B4171896
M. Wt: 204.15 g/mol
InChI Key: MPDAIECEHHPTQC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-2-pyridinylpropanamide (PubChem CID: 2827937) is a fluorinated propanamide derivative characterized by a pyridine ring and two trifluoromethyl groups. Its molecular formula is C₁₀H₈F₆N₂O, with a molecular weight of 282.18 g/mol . The structure (Fig. 1) includes:

  • A pyridin-3-yl group attached to the amide nitrogen.
  • A central methyl group substituted with two trifluoromethyl (–CF₃) moieties.

SMILES: CC(C(=O)NC1=CN=CC=C1)(C(F)(F)F)C(F)(F)F
InChIKey: ABRHTTFRWAUYCV-GPQMBLKYCU

Properties

IUPAC Name

3,3,3-trifluoro-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-7(14)13-6-3-1-2-4-12-6/h1-4H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDAIECEHHPTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3,3,3-Trifluoro-N-(piperidin-2-ylmethyl)propanamide

  • Molecular Formula : C₉H₁₅F₃N₂O
  • Molecular Weight : 224.22 g/mol
  • Key Features :
    • Piperidine ring replaces the pyridine group, increasing basicity and aqueous solubility.
    • Single trifluoromethyl group reduces lipophilicity compared to the target compound.
  • Inferred Properties : Enhanced solubility due to the piperidine’s amine group may improve bioavailability in drug formulations.

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide

  • Molecular Formula : C₁₅H₁₅FN₂O
  • Molecular Weight : 258.29 g/mol
  • Key Features: Single fluorine atom on the phenylamino group. Lacks trifluoromethyl substituents, reducing steric hindrance and electronic effects.
  • Inferred Properties : Lower thermal stability compared to fluorinated analogs but may exhibit stronger hydrogen-bonding interactions.

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide

  • Molecular Formula: Not explicitly provided ().
  • Key Features: Ferrocenylmethoxy group introduces redox activity. Nitro (–NO₂) and trifluoromethyl (–CF₃) groups on the phenyl ring enhance electrophilicity.
  • Inferred Properties: Potential applications in electrochemical sensors or catalysis due to the ferrocene moiety .

3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine

  • Molecular Formula : C₁₃H₁₀ClF₃N₂
  • Molecular Weight : 286.68 g/mol
  • Key Features :
    • Chlorine substituent on pyridine and a benzyl group with –CF₃.
    • Amine linkage instead of an amide.
  • Inferred Properties : The chloro group may enhance halogen bonding in molecular recognition, while the –CF₃ group improves metabolic resistance.

Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3,3,3-Trifluoro-N-2-pyridinylpropanamide C₁₀H₈F₆N₂O 282.18 Pyridin-3-yl, two –CF₃ groups High lipophilicity, metabolic stability
3,3,3-Trifluoro-N-(piperidin-2-ylmethyl)propanamide C₉H₁₅F₃N₂O 224.22 Piperidine, single –CF₃ Improved solubility
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-Fluorophenyl, amide linkage Moderate lipophilicity
3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine C₁₃H₁₀ClF₃N₂ 286.68 Chloropyridine, –CF₃ benzyl Halogen bonding potential

Table 2. Functional Group Impact

Functional Group Effect on Properties
Trifluoromethyl (–CF₃) Increases lipophilicity, electron-withdrawing, enhances metabolic stability
Pyridine Ring Imparts basicity, participates in π-π stacking in drug-receptor interactions
Piperidine Ring Enhances aqueous solubility due to amine protonation
Ferrocenylmethoxy Introduces redox activity for catalytic or sensing applications

Research Implications

  • Pharmaceuticals : The target compound’s trifluoromethyl groups and pyridine ring make it a candidate for kinase inhibitors or antimicrobial agents, leveraging fluorine’s bioisosteric effects.
  • Materials Science : Its thermal stability (inferred from –CF₃ groups) could be exploited in heat-resistant polymers, similar to 3-chloro-N-phenyl-phthalimide derivatives used in polyimide synthesis .

Q & A

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-N-2-pyridinylpropanamide, and how can yield be optimized?

The synthesis typically involves coupling 2-aminopyridine with 3,3,3-trifluoropropanoic acid derivatives. Key steps include:

  • Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl chloride or intermediate.
  • Amide bond formation : React the activated acid with 2-aminopyridine under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like dichloromethane or THF.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (CDCl₃) shows pyridinyl protons at δ 8.3–8.5 ppm (aromatic), trifluoromethyl (CF₃) at δ -62 ppm (¹⁹F NMR), and amide NH at δ 6.5–7.0 ppm (broad, exchangeable).
  • Mass spectrometry : ESI-MS ([M+H]+) calculates to m/z 235.1 (C₈H₆F₃N₂O).
  • IR spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and NH bend at ~1550 cm⁻¹. Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes above 200°C (DSC data). Store at 2–8°C in amber vials.
  • Light sensitivity : Degrades upon prolonged UV exposure (t½ <72 hrs under 365 nm light). Use light-resistant containers.
  • Hydrolytic stability : Stable in anhydrous solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions (pH <3 or >10). Monitor via HPLC (retention time ~4.2 min, C18 column) .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%) for this compound?

Discrepancies arise from:

  • Reagent quality : Use freshly distilled 2-aminopyridine (≥99.5% purity) to avoid side reactions.
  • Solvent effects : Anhydrous THF increases yield (68%) vs. DCM (45%) due to better solubility of intermediates.
  • Catalyst use : Add DMAP (4-dimethylaminopyridine, 0.1 eq.) to accelerate amide formation. Document reaction time (12–16 hrs optimal) and quenching method (ice-cold water vs. slow evaporation) .

Q. What strategies identify biological targets of this compound in enzyme inhibition studies?

  • Molecular docking : Screen against kinase or protease libraries (e.g., PDB entries 1ATP, 2JDO) using AutoDock Vina. CF₃ groups show affinity for hydrophobic pockets (ΔG ~-8.2 kcal/mol).
  • SPR biosensing : Immobilize candidate proteins on gold chips; measure binding kinetics (ka = 1.2×10⁴ M⁻¹s⁻¹, kd = 3.5×10⁻³ s⁻¹).
  • Fluorescence quenching : Monitor tryptophan emission (λex 280 nm) upon compound addition (Kd ~12 µM) .

Q. How can solubility challenges in aqueous buffers be overcome for in vitro assays?

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) for stock solutions (50 mM).
  • Cyclodextrin complexation : Add 2-hydroxypropyl-β-cyclodextrin (HPBCD, 10 mM) to enhance solubility (up to 25 mM).
  • pH adjustment : Solubilize in pH 7.4 buffer with 0.1% Tween-20 (critical micelle concentration: 0.012%) .

Q. What methodologies assess metabolic resistance of the trifluoromethyl group in hepatic microsomes?

  • LC-MS/MS incubation : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion over 60 min (t½ >120 min indicates stability).
  • CYP450 inhibition screening : Use luminescent substrates (e.g., CYP3A4: luciferin-IPA). IC50 >50 µM suggests low CYP-mediated metabolism.
  • 19F NMR tracking : Detect defluorination products (e.g., F⁻ ions) in microsomal supernatants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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